

# Technical Support Center: Neodymium and Promethium Separation

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## Compound of Interest

Compound Name: Neodymium-146

Cat. No.: B095460

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of Neodymium (Nd) and Promethium (Pm).

## Frequently Asked Questions (FAQs)

Q1: Why is the separation of Neodymium and Promethium so challenging?

A1: The primary challenge in separating Neodymium (Nd) and Promethium (Pm) lies in their remarkable chemical similarity. Both are adjacent lanthanide elements, possessing nearly identical ionic radii and the same stable +3 oxidation state. This results in very similar behavior in aqueous solutions, making their separation a difficult task that requires highly efficient and selective techniques.

Q2: What are the most common methods for separating Neodymium and Promethium?

A2: The two most established and widely used methods for the separation of Neodymium and Promethium are solvent extraction and ion exchange chromatography. Both techniques exploit the subtle differences in their ionic radii and coordination chemistry to achieve separation.

Q3: What is a typical separation factor I can expect for Nd/Pm separation?

A3: The separation factor ( $\alpha$ ) is a measure of the ability of a separation process to separate two components. For Nd/Pm, the separation factors are typically low due to their chemical

similarity. For instance, using tributyl phosphate (TBP) in solvent extraction, a single-stage separation factor of approximately 1.9 can be achieved.<sup>[1]</sup> With di-(2-ethylhexyl)phosphoric acid (D2EHPA or HDEHP), the separation factor is around 1.7.<sup>[2]</sup> Achieving high purity requires multi-stage processes.

Q4: How does pH affect the separation of Neodymium and Promethium in solvent extraction?

A4: In solvent extraction using acidic extractants like D2EHPA, pH plays a crucial role. The extraction of both Nd(III) and Pm(III) increases with increasing pH. However, the separation factor can be optimized within a specific pH range. It is essential to control the pH to maintain a balance between high extraction efficiency and optimal separation. A significant increase in pH can sometimes lead to the formation of precipitates, which should be avoided.

## Troubleshooting Guides

### Solvent Extraction

#### Issue 1: Poor Separation Efficiency (Low Purity of Products)

- **Possible Cause:** Insufficient number of extraction stages. Due to the low separation factor between Nd and Pm, a single extraction stage is inadequate for achieving high purity.
- **Troubleshooting:**
  - Increase the number of counter-current extraction stages. A process with 20 to 34 stages has been shown to yield high-purity promethium.<sup>[1]</sup>
  - Optimize the organic-to-aqueous phase ratio to improve the separation factor per stage.
  - Ensure precise control of the aqueous phase acidity (pH), as this directly impacts the distribution coefficients of both elements.

#### Issue 2: Emulsion Formation at the Organic-Aqueous Interface

- **Possible Cause:** High concentration of the extractant, presence of fine solid particles, or high shear mixing. Emulsions can trap the metal ions and hinder phase separation.
- **Troubleshooting:**

- Reduce the concentration of the extractant (e.g., D2EHPA) or add a modifier to the organic phase.
- Filter the aqueous feed solution to remove any suspended solids.
- Decrease the mixing speed or use a mixer-settler design that minimizes shear forces.
- The addition of a small amount of a suitable surfactant, like Span 80, has been shown to enhance interfacial stability and prevent emulsification.

### Issue 3: Incomplete Stripping of Nd and Pm from the Loaded Organic Phase

- Possible Cause: The stripping solution (typically an acid) is not effective enough to back-extract the metal ions from the stable metal-extractant complexes.
- Troubleshooting:
  - Increase the concentration of the stripping acid (e.g., nitric acid or hydrochloric acid).
  - Employ a multi-stage stripping process to ensure complete recovery.
  - For very stable complexes, consider using a complexing agent in the stripping solution that can effectively displace the extractant from the metal ion.

## Ion Exchange Chromatography

### Issue 1: Overlapping Elution Peaks of Neodymium and Promethium

- Possible Cause: The elution conditions (eluent composition, pH, and flow rate) are not optimized for the subtle differences between Nd and Pm.
- Troubleshooting:
  - Optimize Eluent Composition: Use a complexing agent in the eluent, such as  $\alpha$ -hydroxyisobutyric acid ( $\alpha$ -HIBA), which forms complexes with slightly different stability constants for Nd and Pm, thereby enhancing separation.<sup>[3][4]</sup>

- Adjust pH: Fine-tune the pH of the eluent. A small change in pH can significantly affect the complexation and, consequently, the elution behavior.
- Reduce Flow Rate: A lower flow rate increases the residence time of the ions on the column, allowing for better equilibration and improved resolution of adjacent peaks.<sup>[5]</sup>
- Use a Shallower Gradient: If using gradient elution, a shallower gradient of the eluting agent concentration will provide better separation between closely eluting peaks.

#### Issue 2: Low Recovery of Promethium

- Possible Cause: Irreversible adsorption of the radioactive Promethium onto the column matrix or loss during the elution process.
- Troubleshooting:
  - Ensure the column is properly conditioned and equilibrated before loading the sample.
  - Optimize the stripping of the column after each run to recover all bound species.
  - Carefully collect all fractions during elution and monitor the radioactivity of each fraction to track the recovery of Promethium.

#### Issue 3: Column Clogging or High Backpressure

- Possible Cause: Precipitation of metal hydroxides in the column due to localized high pH, or the presence of particulate matter in the sample or eluent.
- Troubleshooting:
  - Ensure all solutions (sample and eluents) are filtered through a fine-pore filter before use.
  - Maintain the pH of the solutions within a range that prevents the precipitation of Nd and Pm hydroxides.
  - If clogging occurs, a backwash of the column with the appropriate buffer may be necessary.

## Data Presentation

Table 1: Solvent Extraction Data for Neodymium and Promethium Separation

Extractant	Diluent	Aqueous Phase	Distribution Coefficient (Kd) of Nd	Distribution Coefficient (Kd) of Pm	Separation Factor ( $\alpha = Kd(Pm)/Kd(Nd)$ )	Reference
100% Tributyl Phosphate (TBP)	-	12 N Nitric Acid	0.43	0.82	1.9	<a href="#">[1]</a>
Di-(2-ethylhexyl) phosphoric acid (D2EHPA)	Toluene	Nitric Acid	-	-	~1.7	<a href="#">[2]</a>
Di-(2-ethylhexyl) phosphoric acid (D2EHPA)	Amsco	Nitric Acid	-	-	~1.7	<a href="#">[2]</a>

Table 2: Ion Exchange Chromatography Elution Parameters for Lanthanide Separation

Resin Type	Eluent	Elution Order	Key Separation Principle	Reference
Strong Acid Cation Exchanger	$\alpha$ -hydroxyisobutyric acid ( $\alpha$ -HIBA)	Heavier lanthanides elute first	Differential complex formation with $\alpha$ -HIBA	[3][4][6]
Strong Acid Cation Exchanger	Hydrochloric Acid	Lighter lanthanides elute first	Based on hydrated ionic radii	[7]

## Experimental Protocols

### Protocol 1: Multistage Counter-Current Solvent Extraction of Neodymium and Promethium

This protocol outlines a general procedure for the separation of Nd and Pm using a mixer-settler apparatus.

#### 1. Preparation of Solutions:

- **Aqueous Feed:** Prepare an aqueous solution containing the mixture of Neodymium and Promethium nitrates in nitric acid (e.g., up to 12 N).
- **Organic Phase (Extractant):** Prepare a solution of the extractant, such as 100% Tributyl Phosphate (TBP) or a solution of Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in a suitable organic diluent like kerosene or toluene.
- **Scrubbing Solution:** Prepare a dilute nitric acid solution.
- **Stripping Solution:** Prepare a more concentrated nitric acid solution for back-extraction.

#### 2. Extraction Process:

- Set up a multi-stage counter-current mixer-settler system (e.g., 20-34 stages).

- Introduce the aqueous feed and the organic phase into the mixer-settlers at opposite ends of the cascade.
- Maintain a constant flow rate and temperature throughout the process.
- Allow the phases to mix in each stage and then separate in the settler. The organic phase, now loaded with Nd and Pm, moves in one direction, while the aqueous phase (raffinate) moves in the opposite direction.

### 3. Scrubbing:

- The loaded organic phase from the extraction section is contacted with the scrubbing solution in a separate set of mixer-settler stages to remove any co-extracted impurities.

### 4. Stripping:

- The scrubbed organic phase is then contacted with the stripping solution to back-extract the Neodymium and Promethium into a fresh aqueous phase. Due to the slight difference in their distribution coefficients, Promethium will be enriched in the earlier stripping stages compared to Neodymium.

### 5. Analysis:

- Collect samples from the raffinate, loaded organic phase, and stripped aqueous phase at various stages.
- Analyze the concentration of Neodymium and Promethium in each phase using appropriate analytical techniques (e.g., ICP-MS for Nd, radiometric methods for Pm) to determine the separation efficiency.

## Protocol 2: Cation Exchange Chromatography for Neodymium and Promethium Separation

This protocol describes a method for separating Nd and Pm using a cation exchange column.

### 1. Column Preparation:

- Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50).
- Wash the resin thoroughly with deionized water.
- Equilibrate the column by passing several column volumes of the starting eluent (e.g., a dilute solution of  $\alpha$ -hydroxyisobutyric acid,  $\alpha$ -HIBA, at a specific pH) through the column until the pH and conductivity of the effluent are stable.

## 2. Sample Loading:

- Dissolve the Neodymium and Promethium mixture in a small volume of the starting eluent.
- Carefully load the sample onto the top of the resin bed.

## 3. Elution:

- Begin the elution process by passing the eluent through the column at a constant, slow flow rate.
- A gradient elution, where the concentration or pH of the eluent is gradually changed, is often employed to improve separation. For Nd/Pm separation with  $\alpha$ -HIBA, a pH gradient is typically used.
- Collect the eluate in small fractions using a fraction collector.

## 4. Detection and Analysis:

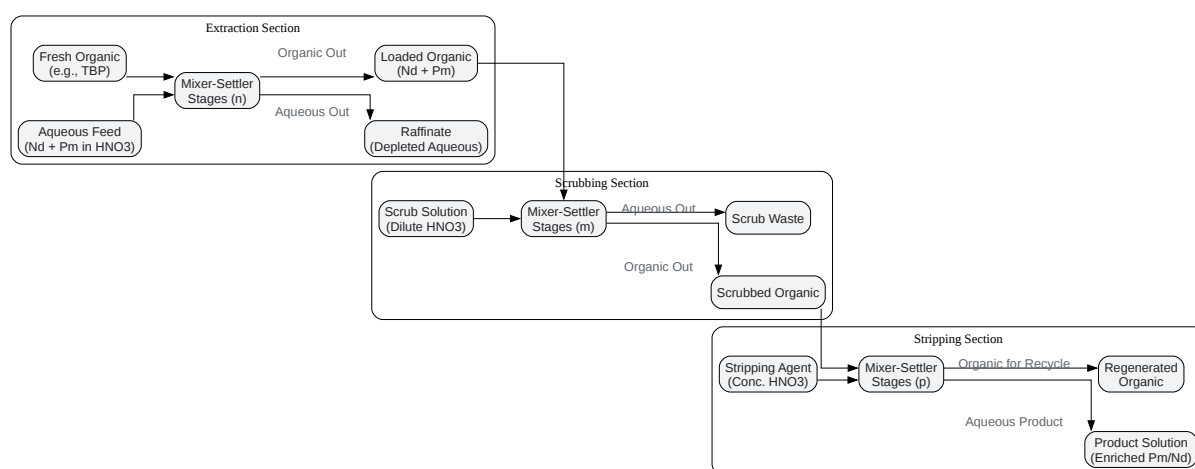
- Monitor the elution profile by measuring the concentration of Neodymium (e.g., by UV-Vis spectrophotometry after complexation with a chromogenic agent or by ICP-MS) and the radioactivity of Promethium in each fraction.
- Construct an elution curve by plotting the concentration/radioactivity versus the fraction number or elution volume. The fractions containing pure Neodymium and pure Promethium can then be identified and combined.

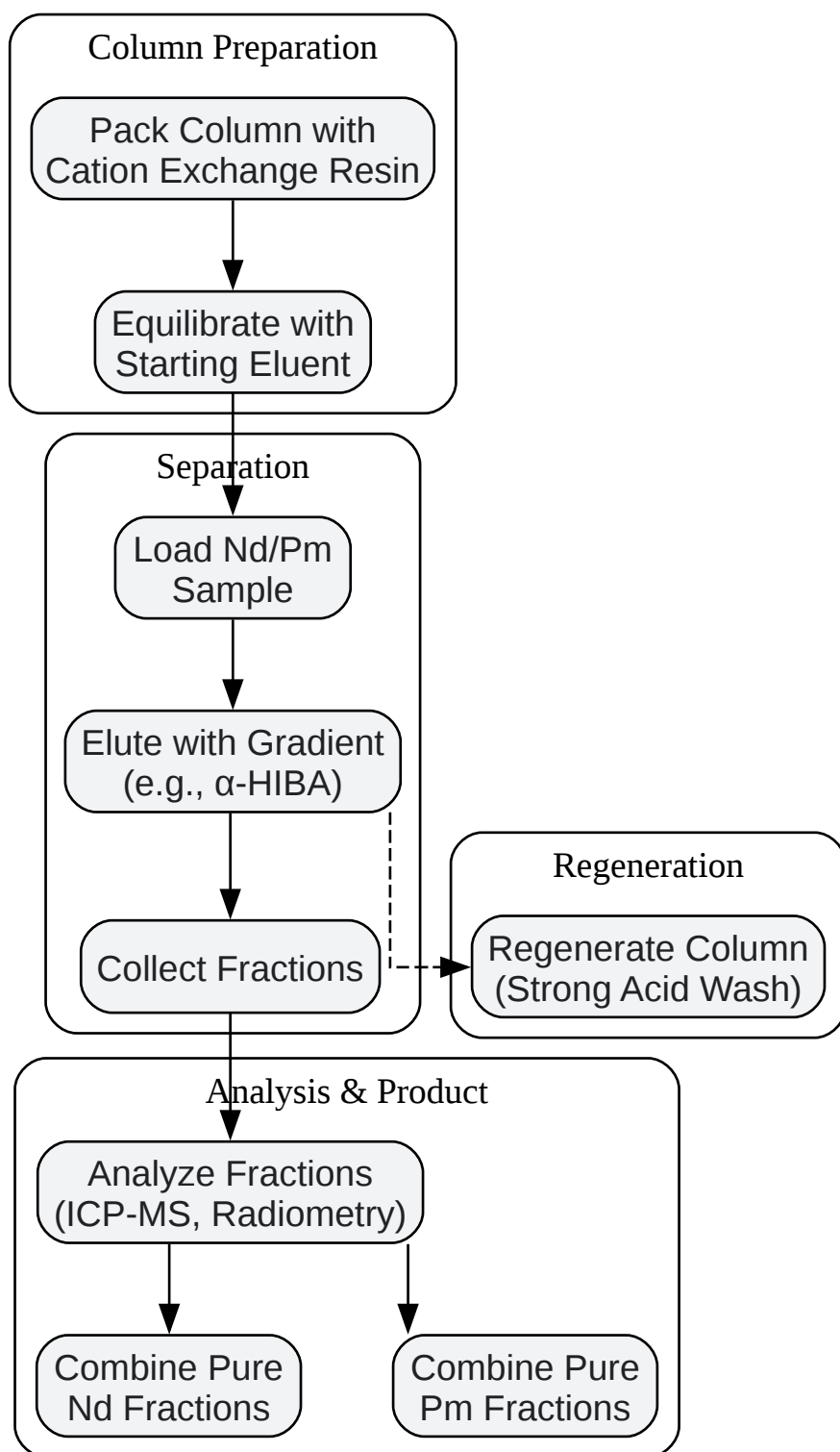
## 5. Resin Regeneration:

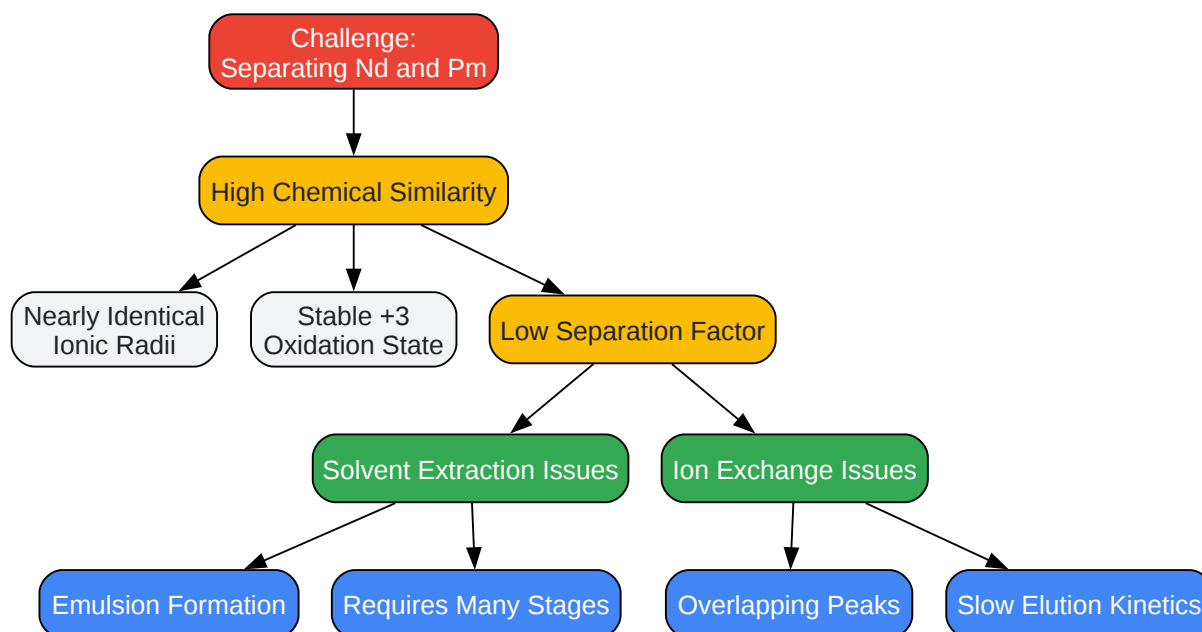


- After the separation is complete, the resin can be regenerated for future use by washing it with a strong acid (e.g., HCl) to remove all bound cations, followed by a thorough rinse with deionized water and re-equilibration with the starting buffer.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Visualizations







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